molecular formula C5H8ClN B2813001 3-Chloro-2,2-dimethylpropanenitrile CAS No. 131221-78-8

3-Chloro-2,2-dimethylpropanenitrile

Cat. No.: B2813001
CAS No.: 131221-78-8
M. Wt: 117.58
InChI Key: PXZDLYNPORAVMO-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanenitrile (IUPAC name: 3-chloro-2,2-dimethylpropanenitrile) is an aliphatic nitrile compound featuring a chlorine atom at the third carbon and two methyl groups at the second carbon. Its molecular formula is C₅H₈ClN, with a molecular weight of 129.58 g/mol. This compound is likely synthesized via nucleophilic substitution or alkylation reactions, similar to other halogenated nitriles .

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-5(2,3-6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDLYNPORAVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131221-78-8
Record name 3-chloro-2,2-dimethylpropanenitrile
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Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Nitriles with Halogen Substitutions

(a) 2-Methylbutanenitrile (C₅H₉N, MW: 83.13 g/mol)
  • Structure : A straight-chain nitrile with a methyl branch at the second carbon.
  • Comparison : Unlike 3-Chloro-2,2-dimethylpropanenitrile, this compound lacks chlorine and has less branching. The absence of chlorine reduces its molecular weight and polarity, leading to lower boiling points and altered solubility in polar solvents .
(b) 3-Chloromethacrylonitrile (2-Propenenitrile, 3-chloro-2-methyl; CAS 10329-37-0)
  • Structure : C₄H₄ClN, MW: 101.53 g/mol. Features a double bond (propenenitrile) and chlorine at the third carbon.
  • Comparison : The unsaturated backbone increases reactivity in addition reactions (e.g., polymerization), whereas 3-Chloro-2,2-dimethylpropanenitrile’s saturated structure offers greater stability. Chlorine placement also differs, influencing electronic effects on the nitrile group .

Aromatic Nitriles with Halogen Substitutions

3-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1)
  • Structure : C₇H₂ClF₂N, MW: 173.55 g/mol. An aromatic nitrile with chloro and fluoro substituents.
  • Comparison : The aromatic ring enhances stability and resonance effects, increasing boiling points (predicted: 208.8°C) compared to aliphatic analogs. The electron-withdrawing fluorine and chlorine substituents further polarize the nitrile group, altering its acidity and reactivity in nucleophilic substitutions .

Chlorinated Alkenes and Related Compounds

3-Chloro-2-methylpropene (Methallyl chloride; CAS 563-47-3)
  • Structure : C₄H₇Cl, MW: 90.55 g/mol. An allylic chloride with a double bond.
  • Allylic chlorides are prone to elimination or substitution reactions, whereas 3-Chloro-2,2-dimethylpropanenitrile’s nitrile group may direct reactivity toward nucleophilic attacks .

Physicochemical Properties and Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
3-Chloro-2,2-dimethylpropanenitrile C₅H₈ClN 129.58 ~180–200 (estimated) ~1.1 (estimated) Branched aliphatic nitrile with Cl
2-Methylbutanenitrile C₅H₉N 83.13 ~130–140 0.80–0.85 Linear nitrile, no halogens
3-Chloromethacrylonitrile C₄H₄ClN 101.53 Not reported ~1.1 Unsaturated nitrile, allylic Cl
3-Chloro-2,4-difluorobenzonitrile C₇H₂ClF₂N 173.55 208.8 (predicted) 1.43 Aromatic nitrile, multiple halogens

Biological Activity

3-Chloro-2,2-dimethylpropanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

The biological activity of 3-Chloro-2,2-dimethylpropanenitrile primarily involves its interaction with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom may influence the compound's reactivity and binding affinity to biological macromolecules.

Studies have indicated that this compound can act as a ligand for certain receptors, potentially modulating signaling pathways involved in cellular processes.

Toxicological Profile

Research has assessed the toxicological effects of 3-Chloro-2,2-dimethylpropanenitrile. In animal studies, it has been shown to exhibit varying degrees of toxicity depending on the dose and route of administration. For example:

  • Acute Toxicity : In rats, the oral LD50 was reported between 1000 to 2000 mg/kg body weight, indicating moderate toxicity .
  • Chronic Exposure : Long-term studies have demonstrated potential carcinogenic effects with increased incidences of tumors in specific tissues following prolonged exposure .

Case Studies

  • In Vivo Studies :
    • A study on NMRI mice demonstrated that dermal applications of 3-Chloro-2,2-dimethylpropanenitrile resulted in observable clinical signs of toxicity such as lethargy and abnormal gait at higher doses. Histopathological evaluations revealed no significant findings at lower doses but noted changes at higher concentrations .
  • Cellular Studies :
    • In vitro assays have shown that 3-Chloro-2,2-dimethylpropanenitrile can induce cytotoxic effects in various cell lines. The compound's ability to disrupt cellular functions was linked to its electrophilic nature due to the presence of the chlorine atom.

Comparative Analysis

To better understand the biological activity of 3-Chloro-2,2-dimethylpropanenitrile, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Hydroxy-2,2-dimethylpropanenitrileHydroxyl group instead of ClStudied for enzyme interactions
3-Chloro-2-methylpropeneSimilar nitrile structureExhibits mutagenic properties in specific assays

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